
Licoflavona B
Descripción general
Descripción
La Licoflavona B es un flavonoide isoprénico derivado del residuo de regaliz. Se ha identificado como un compuesto con importantes actividades biológicas, incluyendo propiedades antiinflamatorias y antimicrobianas. This compound es particularmente conocida por su potencial en el tratamiento de la colitis ulcerosa mediante la reconstrucción de la barrera intestinal y la regulación de la microflora intestinal .
Aplicaciones Científicas De Investigación
La Licoflavona B tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como precursor para sintetizar otros flavonoides bioactivos.
Biología: Se estudia por sus efectos sobre los procesos celulares y la expresión genética.
Medicina: Investigada por su potencial en el tratamiento de enfermedades inflamatorias, en particular la colitis ulcerosa.
Industria: Utilizada en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.
Safety and Hazards
Mecanismo De Acción
La Licoflavona B ejerce sus efectos a través de múltiples mecanismos:
Actividad antiinflamatoria: Inhibe la vía MAPK, reduciendo la inflamación y previniendo la apoptosis de las células colónicas.
Actividad antimicrobiana: La this compound interrumpe la permeabilidad de la membrana bacteriana y disipa la fuerza protón-motriz, lo que lleva a la muerte de las células bacterianas.
Protección de la barrera intestinal: Preserva la expresión de occludina, claudina-1 y ZO-1, manteniendo la integridad de la barrera colónica.
Análisis Bioquímico
Biochemical Properties
Licoflavone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Licoflavone B has been shown to inhibit the activity of the enzyme ATPase, which is essential for cellular energy metabolism . Additionally, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are critical components of the intestinal barrier . These interactions help preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of these proteins.
Cellular Effects
Licoflavone B exerts significant effects on various types of cells and cellular processes. It has been demonstrated to prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . Licoflavone B influences cell function by reshaping the composition of the intestinal microflora, suppressing harmful bacteria, and boosting beneficial microorganisms . Furthermore, it impacts cell signaling pathways, particularly the MAPK pathway, which plays a role in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of Licoflavone B involves several key interactions at the molecular level. Licoflavone B exerts its effects by binding to specific biomolecules and inhibiting or activating enzymes. For example, it blocks the MAPK pathway, which is involved in the regulation of inflammatory responses . Additionally, Licoflavone B has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Licoflavone B have been observed to change over time. Studies have shown that Licoflavone B is stable and maintains its efficacy over extended periods. For instance, in a 14-day study, high doses of Licoflavone B significantly prevented weight loss, reduced disease activity index, and mitigated histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . These findings suggest that Licoflavone B has long-term effects on cellular function and stability in laboratory settings.
Dosage Effects in Animal Models
The effects of Licoflavone B vary with different dosages in animal models. High doses of Licoflavone B (120 mg/kg) have been shown to significantly prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice It is essential to determine the threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
Licoflavone B is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, Licoflavone B has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . Additionally, it affects the composition of the intestinal microflora, which plays a role in the metabolism of various compounds . These interactions influence metabolic flux and metabolite levels.
Transport and Distribution
Licoflavone B is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of proteins such as occludin, claudin-1, and ZO-1 . These interactions help regulate the localization and accumulation of Licoflavone B within cells and tissues.
Subcellular Localization
The subcellular localization of Licoflavone B plays a crucial role in its activity and function. Licoflavone B has been shown to target specific compartments or organelles within cells. For instance, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are localized at the cell membrane and play a role in maintaining the integrity of the intestinal barrier . These interactions help direct Licoflavone B to specific subcellular compartments, enhancing its therapeutic effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Licoflavona B se puede sintetizar mediante diversos métodos, incluyendo el uso de nanoesponjas y composiciones solubles en agua. Un método implica la preparación de nanoesponjas de licoflavona utilizando un agente de reticulación y ciclodextrina. Las nanoesponjas se combinan entonces con la licoflavona para aumentar su tasa de disolución y biodisponibilidad . Otro método consiste en crear una composición de licoflavona soluble en agua mezclando licoflavona con un cosolvente, un solubilizador y un conservante .
Métodos de producción industrial: La producción industrial de this compound suele implicar la extracción del residuo de regaliz. El proceso incluye varios pasos como la extracción, purificación y formulación para garantizar la alta pureza y biodisponibilidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La Licoflavona B experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio para oxidar la this compound.
Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir la this compound.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos y agentes alquilantes.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la this compound con actividades biológicas mejoradas y propiedades farmacocinéticas mejoradas .
Comparación Con Compuestos Similares
La Licoflavona B es única entre los flavonoides debido a su específica estructura isoprénica y sus potentes actividades antiinflamatorias y antimicrobianas. Compuestos similares incluyen:
Licochalcona A: Conocida por sus propiedades antimicrobianas y antiinflamatorias.
Licochalcona C: Exhibe actividades biológicas similares, pero con diferentes dianas moleculares.
This compound destaca por su doble acción sobre la inflamación y la regulación microbiana, lo que la convierte en una candidata prometedora para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDVIKFETPAZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91433-17-9 | |
| Record name | Licoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-(2-Chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1254366.png)

![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)


![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)






![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)
